1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenylhydrazine and ethyl acetoacetate.
Cyclization Reaction: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Carboxylation: The resulting pyrazole intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
4-tert-butylphenylhydrazine: A precursor in the synthesis of the target compound, with different chemical properties and applications.
4-tert-butylbenzoic acid: Contains the tert-butyl group but lacks the pyrazole ring, leading to different reactivity and uses.
The uniqueness of this compound lies in the combination of the tert-butyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1368292-25-4 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-4-6-12(7-5-11)16-9-10(8-15-16)13(17)18/h4-9H,1-3H3,(H,17,18) |
InChI Key |
LWHUBDCPRHXSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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